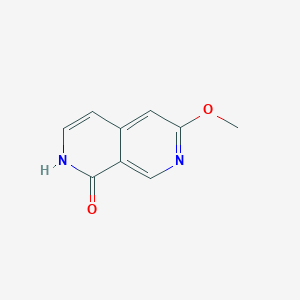

6-Methoxy-2,7-naphthyridin-1(2H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

6-methoxy-2H-2,7-naphthyridin-1-one |

InChI |

InChI=1S/C9H8N2O2/c1-13-8-4-6-2-3-10-9(12)7(6)5-11-8/h2-5H,1H3,(H,10,12) |

InChI Key |

POXKANDZLPTMHF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C2C(=C1)C=CNC2=O |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation of 6 Methoxy 2,7 Naphthyridin 1 2h One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of a substituted 2,7-naphthyridinone, such as 1-amino-7-isopropyl-3-oxo-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile, reveals characteristic signals that can be assigned to the various protons within the molecule. For instance, the isopropyl group protons typically appear as a doublet for the methyl groups and a septet for the methine proton. The protons of the tetrahydro-naphthyridine core exhibit complex splitting patterns due to geminal and vicinal couplings. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

In a related analogue, 7-isopropyl-3-(2-morpholinoethoxy)-1-pyrrolidin-1-yl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile, the presence of the morpholino and pyrrolidino substituents introduces additional signals in the aliphatic region of the spectrum, with characteristic triplet or multiplet patterns corresponding to the methylene (B1212753) protons. The chemical shifts of the aromatic protons on the naphthyridine ring are also modulated by these substituents.

A comprehensive analysis of coupling constants (J-values) provides valuable information about the connectivity of protons. For example, ortho-coupling constants in aromatic systems are typically in the range of 7-9 Hz, while meta-couplings are smaller (2-3 Hz). These coupling patterns are instrumental in confirming the substitution pattern on the naphthyridine ring.

Table 1: Representative ¹H NMR Data for Substituted 2,7-Naphthyridine (B1199556) Analogues Note: This table is a representation of typical data for analogous structures, as specific data for 6-Methoxy-2,7-naphthyridin-1(2H)-one is not publicly available.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 6.5 - 7.0 | d | ~5.0 |

| H-4 | 7.8 - 8.2 | d | ~5.0 |

| H-5 | 7.2 - 7.5 | s | - |

| H-8 | 8.8 - 9.2 | s | - |

| OCH₃ | 3.9 - 4.1 | s | - |

| NH | 10.0 - 12.0 | br s | - |

d = doublet, s = singlet, br s = broad singlet

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In substituted 2,7-naphthyridinones, the chemical shifts of the carbon atoms are indicative of their electronic environment. The carbonyl carbon of the pyridinone ring typically resonates in the downfield region, around 160-170 ppm. Aromatic carbons appear in the range of 100-160 ppm, with carbons attached to heteroatoms or electron-withdrawing groups appearing at lower field.

For a compound like 3-chloro-7-isobutyl-1-pyrrolidin-1-yl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile, the carbonitrile carbon (C≡N) would be expected in the 115-125 ppm region. The carbons of the isobutyl and pyrrolidine (B122466) groups would appear in the aliphatic region of the spectrum. The methoxy (B1213986) carbon in this compound is expected to have a chemical shift around 55-60 ppm.

Table 2: Representative ¹³C NMR Chemical Shift Data for Substituted 2,7-Naphthyridinone Analogues Note: This table is a representation of typical data for analogous structures, as specific data for this compound is not publicly available.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 160 - 165 |

| C-3 | 100 - 110 |

| C-4 | 140 - 150 |

| C-4a | 115 - 125 |

| C-5 | 110 - 120 |

| C-6 | 155 - 165 |

| C-8 | 145 - 155 |

| C-8a | 140 - 150 |

Heteronuclear correlation techniques, such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC), are used to correlate proton and carbon signals. HSQC identifies direct one-bond ¹H-¹³C correlations, allowing for the direct assignment of protonated carbons. HMBC, on the other hand, reveals longer-range (typically 2-3 bond) ¹H-¹³C correlations, which are crucial for piecing together the molecular skeleton and confirming the placement of substituents and quaternary carbons. For instance, an HMBC experiment on this compound would be expected to show a correlation between the methoxy protons and the C-6 carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their vibrational modes.

The FT-IR spectrum of a 2,7-naphthyridinone derivative displays characteristic absorption bands corresponding to the various functional groups. A strong absorption band in the region of 1640-1680 cm⁻¹ is typically assigned to the C=O stretching vibration of the pyridinone ring. The N-H stretching vibration of the lactam functionality usually appears as a broad band in the 3200-3400 cm⁻¹ region.

For this compound, the C-O stretching of the methoxy group would be expected to show absorptions in the 1250-1000 cm⁻¹ range. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to bands in the 1600-1450 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Bands for a Methoxy-Substituted 2,7-Naphthyridinone Analogue Note: This table is a representation of typical data for analogous structures, as specific data for this compound is not publicly available.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3200 - 3400 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (OCH₃) | 2850 - 2960 | Medium |

| C=O Stretch (Amide) | 1640 - 1680 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Aryl Ether) | 1200 - 1275 (asymmetric) | Strong |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that result in a change in polarizability. Therefore, non-polar bonds and symmetric vibrations often give rise to strong Raman signals.

In the Raman spectrum of a methoxy-substituted naphthyridinone, the aromatic ring breathing modes are typically observed as strong bands. The C=C and C=N stretching vibrations of the heterocyclic core would also be Raman active. The symmetric stretching of the methoxy group can also be observed. The combination of FT-IR and Raman data allows for a more complete vibrational analysis of the molecule. For instance, in a related compound, 2-methoxy-6-methyl pyridine (B92270), C-C stretching vibrations are observed in the FT-Raman spectrum between 1500 and 1750 cm⁻¹. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and probing the structure of molecules through fragmentation analysis. For this compound, electron impact (EI) mass spectrometry would be expected to produce a distinct molecular ion (M+) peak corresponding to its exact mass.

The fragmentation of the molecular ion is generally energetically driven, and for naphthyridine derivatives, cleavage often initiates at the substituent level. The fragmentation pattern for this compound is anticipated to follow characteristic pathways observed for aromatic ketones, ethers, and lactams. Common fragmentation processes include:

α-Cleavage: The primary mode of fragmentation for carbonyl compounds involves the cleavage of the bond adjacent to the carbonyl group. For the lactam ring in the title compound, this can lead to the loss of a carbon monoxide (CO) molecule (M-28).

Loss of Substituents: Fragmentation can occur via the loss of the methoxy group's methyl radical (M-15) or the entire methoxy radical (M-31).

Ring Cleavage: The core 2,7-naphthyridine ring itself can undergo fragmentation. A general pathway for the 2,7-naphthyridine ring involves the sequential loss of hydrogen cyanide (HCN) and acetylene (B1199291) (C₂H₂). This would result in fragments with m/z values of 104, 103, 77, 76, and 50, which are characteristic of the naphthyridine core cleavage. mdpi.com

In chemical ionization (CI) mass spectrometry, which is a softer ionization technique, protonation of the heterocyclic nitrogen atoms is expected, leading to a prominent protonated molecular ion peak (MH+) with significantly reduced fragmentation. mdpi.com

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Process | Lost Fragment | Expected m/z of Resulting Ion |

|---|---|---|

| Molecular Ion | - | 176 |

| Loss of Methyl Radical | •CH₃ | 161 |

| Loss of Carbon Monoxide | CO | 148 |

| Loss of Methoxy Radical | •OCH₃ | 145 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not available in the cited literature, the technique has been successfully applied to elucidate the structures of numerous substituted naphthyridine and triazolopyridazinoindole analogues. mdpi.comresearchgate.net

A single-crystal X-ray diffraction analysis of this compound would provide invaluable structural information, including:

Bond Lengths and Angles: Precise measurement of all covalent bond lengths and angles within the molecule.

Conformation and Planarity: Confirmation of the planarity of the bicyclic naphthyridinone ring system.

Intermolecular Interactions: Identification of hydrogen bonding (e.g., between the N-H and C=O groups of adjacent molecules), π-π stacking, and other non-covalent interactions that govern the crystal packing.

For example, the X-ray analysis of a densely substituted 1,2,3,4-tetrahydro-1,6-naphthyridine (B76285) derivative confirmed its molecular structure and stereochemistry. researchgate.net Such analyses are crucial for understanding structure-property relationships and designing new materials with desired characteristics.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

The photophysical properties of naphthyridinone derivatives are of great interest for their potential applications as fluorescent probes and luminescent materials. mdpi.com These properties are governed by the electronic structure of the molecule and its interaction with the surrounding environment.

The UV-Vis absorption spectrum of this compound is expected to be characterized by absorption bands arising from π→π* electronic transitions within the conjugated aromatic system. Studies on analogous 1,6-naphthyridin-7(6H)-ones show maximum absorption in the range of 320 to 386 nm, which is attributed to the π→π* transition of the lactim tautomeric form. mdpi.comresearchgate.net

The position of the absorption maximum often exhibits solvatochromism, meaning it shifts depending on the polarity of the solvent. mdpi.comnih.gov A red-shift (bathochromic shift) of the absorption band when moving from non-polar to polar solvents typically indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by the polar solvent. semanticscholar.org This phenomenon is common in molecules where an intramolecular charge transfer (ICT) character is present in the excited state. semanticscholar.org For this compound, the electron-donating methoxy group can enhance this ICT character.

Many naphthyridine derivatives are known to be fluorescent. mdpi.com The 1,6-naphthyridin-7(6H)-one scaffold, in particular, is noted for its favorable photophysical properties, including high fluorescence quantum yields (Φ) and large Stokes shifts, which are highly dependent on the solvent. mdpi.com The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. nih.gov The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. A large Stokes shift is advantageous for fluorescence applications as it minimizes self-absorption and improves detection sensitivity.

The presence of the electron-donating methoxy group on the 2,7-naphthyridin-1(2H)-one core is expected to result in favorable fluorescence properties. The quantum yields for related dialkylamino-substituted 1,8-naphthyridines have been reported, demonstrating the emissive nature of this class of compounds. mdpi.comresearchgate.net

Table 2: Representative Photophysical Properties of Naphthyridine Analogues

| Compound Type | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| 2,7-Dialkylamino-4-methyl- mdpi.comresearchgate.net-naphthyridines | ~340 nm | 425-435 nm | 0.12 - 0.21 | mdpi.com |

| 8-Aryl-1,6-naphthyridin-7(6H)-ones | 360-380 nm | 400-550 nm | Up to 0.95 | mdpi.com |

The large Stokes shifts observed in many naphthyridinone compounds are often attributed to an Excited-State Intramolecular Proton Transfer (ESIPT) process. mdpi.com The 2,7-naphthyridin-1(2H)-one core contains a 2-hydroxypyridine (B17775) system, which can exist in a tautomeric equilibrium between the lactim (enol) and lactam (keto) forms.

In the ESIPT mechanism, the molecule absorbs a photon in its ground-state enol form. In the excited state, the acidity of the hydroxyl proton and the basicity of the ring nitrogen increase, facilitating an ultrafast transfer of the proton from the oxygen to the nitrogen. This creates an excited keto tautomer, which has a different electronic structure and is lower in energy. Fluorescence emission then occurs from this excited keto tautomer, returning the molecule to its keto ground state. Finally, a reverse proton transfer in the ground state regenerates the more stable enol form. mdpi.comnih.gov

This multi-step process (absorption by enol, emission from keto) is responsible for the significant separation between the absorption and emission wavelengths, resulting in the characteristic large Stokes shift. mdpi.com In some polar solvents, dual fluorescence can even be observed, originating from both the locally excited enol form and the proton-transferred keto form. mdpi.com

Computational Chemistry and Theoretical Studies of 6 Methoxy 2,7 Naphthyridin 1 2h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of a compound from a theoretical perspective. These calculations, typically employing methods like Density Functional Theory (DFT), provide insights into the geometry, electronic nature, and vibrational modes of a molecule.

Geometrical Structure Optimization

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation (the lowest energy state). This process would yield precise information on bond lengths, bond angles, and dihedral angles of 6-Methoxy-2,7-naphthyridin-1(2H)-one.

Optimized Geometrical Parameters

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | Data not available |

| Bond Angles (°) | Data not available |

| Dihedral Angles (°) | Data not available |

Note: Specific values for this compound are not available in published research.

Electronic Structure Analysis and Energy Calculations

Following geometry optimization, an analysis of the electronic structure provides critical information about the molecule's reactivity and stability. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

Electronic Properties

| Property | Value |

|---|---|

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Total Energy (a.u.) | Data not available |

Note: Specific values for this compound are not available in published research.

Vibrational Wavenumber Predictions

Theoretical vibrational analysis predicts the infrared and Raman spectral frequencies of the molecule. By comparing these theoretical predictions with experimental spectroscopic data, the vibrational modes of the molecule can be assigned to specific functional groups, helping to confirm its structure.

Predicted Vibrational Frequencies

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch | Data not available |

| C=O stretch | Data not available |

| C-O-C stretch | Data not available |

| Aromatic C-H stretch | Data not available |

Note: Specific values for this compound are not available in published research.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, this analysis would identify the likely sites for hydrogen bonding and other intermolecular interactions. While the principles of MEP analysis are well-established, a specific MEP surface map for this compound has not been published.

Non-Linear Optical (NLO) Properties Assessment

Non-linear optical (NLO) properties are of significant interest for applications in optoelectronics. Computational methods can predict these properties, including the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). These parameters indicate the molecule's response to an external electric field and its potential for use in NLO materials. While studies have been conducted on the NLO properties of the broader 2,7-naphthyridine (B1199556) class of compounds, specific calculated values for this compound are not documented in the literature.

Calculated NLO Properties

| Property | Value |

|---|---|

| Dipole Moment (μ) [Debye] | Data not available |

| Mean Polarizability (α) [esu] | Data not available |

| First Hyperpolarizability (β) [esu] | Data not available |

Note: Specific values for this compound are not available in published research.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein receptor. This method is crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate. A molecular docking study of this compound would involve simulating its interaction with a specific biological target to identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, and to estimate its binding energy. There are no published molecular docking studies specifically featuring this compound.

Conformation Analysis and Tautomerism Studies within the Naphthyridinone System

Computational chemistry provides a powerful lens for examining the structural and energetic properties of molecules like this compound at the atomic level. Theoretical studies, particularly focusing on conformation analysis and tautomerism, are crucial for understanding the molecule's stability, reactivity, and potential interactions. While specific computational studies on this compound are not extensively detailed in publicly available literature, principles derived from studies on related naphthyridinone and methoxy-substituted heterocyclic systems allow for a comprehensive theoretical exploration.

Conformational Analysis of the Methoxy (B1213986) Group

Generally, for methoxy-substituted aromatic rings, two primary planar conformations are considered: one where the methyl group is oriented towards the C(5)-H bond (syn-periplanar) and another where it is directed towards the C(7)-N bond (anti-periplanar). The relative energies of these conformers are influenced by steric hindrance and electronic interactions.

Key Research Findings:

Rotational Barrier: Theoretical calculations on analogous methoxy-substituted heterocycles indicate a relatively low rotational barrier for the methoxy group, suggesting that at room temperature, the group is likely to be flexible, though it will have preferred orientations.

Steric and Electronic Effects: The precise energetic preference for the syn or anti-periplanar conformation would be determined by a subtle balance of steric repulsion between the methyl group and adjacent atoms, and electronic effects such as hyperconjugation and electrostatic interactions.

Table 1: Hypothetical Relative Energies of Methoxy Group Conformations

| Conformation | Dihedral Angle (C5-C6-O-CH3) | Relative Energy (kcal/mol) |

| Syn-periplanar | ~0° | 0.00 (Reference) |

| Perpendicular | ~90° | 2.5 - 3.5 |

| Anti-periplanar | ~180° | 0.2 - 0.8 |

Note: This data is illustrative and based on general findings for methoxy-substituted aromatic systems. Specific values for this compound would require dedicated computational studies.

Tautomerism in the 2,7-Naphthyridin-1(2H)-one System

Tautomerism is a critical phenomenon in heterocyclic chemistry, and the 2,7-naphthyridin-1(2H)-one core can exist in different tautomeric forms. The most significant equilibrium is the lactam-lactim tautomerism involving the pyridinone ring.

Lactam (keto) form: This is the this compound structure, characterized by a carbonyl group (C=O) at the C(1) position and a proton on the N(2) nitrogen.

Lactim (enol) form: This tautomer, 6-Methoxy-2,7-naphthyridin-1-ol, features a hydroxyl group (O-H) at the C(1) position and a double bond between C(1) and N(2).

The relative stability of these tautomers is highly dependent on the phase (gas, solution) and the polarity of the solvent. researchgate.net Computational studies on similar pyridone and naphthyridinone systems have consistently shown that the lactam form is significantly more stable than the lactim form in both the gas phase and in most solvents. mdpi.com

Key Research Findings:

Inherent Stability: Quantum chemical calculations generally predict the lactam form to be the thermodynamically favored tautomer by several kcal/mol. This stability is attributed to the greater bond energy of the C=O bond compared to the C=N bond and the favorable amide resonance.

Solvent Effects: Polar solvents can influence the tautomeric equilibrium. While the lactam form typically remains dominant, polar protic solvents can stabilize the lactim form to a greater extent through hydrogen bonding. researchgate.net However, a complete shift to the lactim form is uncommon in most conditions. Computational models like the Polarizable Continuum Model (PCM) are used to simulate these solvent effects. researchgate.net

Excited State Behavior: While the lactam form is dominant in the ground state, studies on related systems have shown that photoexcitation can sometimes lead to an excited-state intramolecular proton transfer (ESIPT), transiently favoring the lactim form. mdpi.com

Table 2: Hypothetical Calculated Relative Energies of Tautomers

| Tautomer | Phase | Relative Energy (ΔE, kcal/mol) |

| Lactam | Gas Phase | 0.00 (Reference) |

| Lactim | Gas Phase | 8 - 12 |

| Lactam | Water (PCM) | 0.00 (Reference) |

| Lactim | Water (PCM) | 5 - 8 |

Note: This data is illustrative and based on trends observed in computational studies of related naphthyridinone and pyridone systems. The actual energy differences for this compound would need to be determined by specific calculations.

Biological Target Engagement and Mechanistic Studies of 6 Methoxy 2,7 Naphthyridin 1 2h One and Its Analogues

Enzyme Inhibition Studies

Kinase Inhibition (e.g., MET, AXL, c-Kit, VEGFR-2 Kinases)

The 2,7-naphthyridone scaffold was initially identified as a novel lead structure for inhibitors of the MET kinase. nih.govacs.orgnih.govnih.gov To explore the potential of this scaffold further, a series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives were synthesized and evaluated for their inhibitory activity against a panel of kinases. nih.govnih.gov

This research led to the identification of potent inhibitors of both c-Kit and VEGFR-2 kinases. nih.govacs.orgnih.gov Notably, compound 9k demonstrated exceptional c-Kit inhibitory activity with a half-maximal inhibitory concentration (IC50) of 8.5 nM. nih.govacs.orgnih.gov This was a significant increase in potency compared to a reference compound from the same series (compound 3 ), which had a c-Kit IC50 of 329.6 nM. nih.govacs.org

Furthermore, compounds 10l and 10r from the same study showed strong VEGFR-2 inhibitory activity, with IC50 values of 56.5 nM and 31.7 nM, respectively. nih.govacs.orgnih.gov These values also represented a considerable improvement over the reference compound 3 (VEGFR-2 IC50 of 279.9 nM). nih.govacs.org While the 2,7-naphthyridone core is a known MET kinase inhibitor, specific analogues within this series showed varied potency against MET. nih.gov

While other naphthyridine scaffolds, such as 1,6-naphthyridin-4-one derivatives, have been developed as potent AXL inhibitors, specific inhibitory data for 2,7-naphthyridin-1(2H)-one analogues against AXL kinase are not extensively documented in the reviewed literature. nih.gov

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| 9k | c-Kit | 8.5 |

| 10l | VEGFR-2 | 56.5 |

| 10r | VEGFR-2 | 31.7 |

| Reference Compound 3 | c-Kit | 329.6 |

| Reference Compound 3 | VEGFR-2 | 279.9 |

DNA Gyrase and Topoisomerase Inhibition

Naphthyridine-containing compounds, as bioisosteres of quinolones, have been investigated for their potential to inhibit bacterial DNA gyrase and topoisomerases, which are validated targets for antibacterial agents. nih.gov However, based on the reviewed scientific literature, specific studies detailing the inhibitory activity of 6-Methoxy-2,7-naphthyridin-1(2H)-one or its direct analogues against DNA gyrase or topoisomerases (I and II) have not been reported. While other classes of naphthyridines, such as dibenzo[c,h] nih.govresearchgate.netnaphthyridines, have been evaluated as topoisomerase I inhibitors, this activity has not been explicitly documented for the 2,7-naphthyridin-1(2H)-one scaffold. nih.gov

Receptor Ligand Binding and Modulation

Integrin Inhibition

Integrins are transmembrane receptors involved in cell adhesion and signaling, playing roles in various diseases, including cancer and inflammatory disorders. While various heterocyclic compounds have been explored as integrin antagonists, there is no specific data in the reviewed literature to suggest that this compound or its analogues act as inhibitors of integrins. Patent literature describes other naphthyridine isomers, such as those based on a 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold, as having potential integrin antagonist activity, but this has not been extended to the 2,7-naphthyridin-1(2H)-one core structure. google.com

Mechanistic Insights into Biological Activity

Modulation of Cellular Pathways Relevant to Identified Targets

The biological activity of 2,7-naphthyridin-1(2H)-one analogues as kinase inhibitors stems from their ability to block the phosphorylation of their target receptors, thereby inhibiting downstream signaling cascades that drive pathological processes.

MET Pathway : Inhibition of the MET receptor tyrosine kinase by compounds based on this scaffold can disrupt key cellular signaling pathways, including the RAS-MAPK and PI3K-AKT-mTOR pathways. researchgate.net These pathways are crucial for tumor cell proliferation, survival, migration, and invasion. researchgate.net By blocking MET activation, these inhibitors can lead to a reduction in cell viability and an increase in apoptosis in cancer cells where the MET pathway is dysregulated. researchgate.net

VEGFR-2 Pathway : The inhibition of VEGFR-2 by analogues of this compound directly impacts angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. nih.gov VEGFR-2 activation by its ligand, VEGF-A, triggers downstream signaling, primarily through the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/AKT pathways. nih.govkiesslinglab.com These pathways promote endothelial cell proliferation, survival, and migration. nih.govkiesslinglab.com By blocking VEGFR-2, these inhibitors can suppress these angiogenic processes. nih.gov

c-Kit Pathway : The c-Kit receptor is vital for the proliferation and survival of various cell types, and its mutation or overexpression is a driver in certain cancers, like gastrointestinal stromal tumors (GISTs). researchgate.net Inhibition of c-Kit blocks its downstream signaling, which includes the PI3K/AKT pathway, essential for preventing apoptosis, and the Ras/Erk (MAPK) pathway, which is involved in cell proliferation. researchgate.netnih.gov The potent inhibition of c-Kit by specific 2,7-naphthyridin-1(2H)-one derivatives suggests they can effectively halt these survival and proliferation signals in c-Kit-dependent cancers. nih.govresearchgate.net

Molecular Basis of Selectivity for Specific Targets

Detailed studies elucidating the molecular basis of selectivity for this compound are not readily found in the available literature. However, the broader class of 2,7-naphthyridinone derivatives has been investigated as inhibitors of various kinases. researchgate.net The selectivity of these compounds is generally attributed to specific interactions with the amino acid residues within the ATP-binding pocket of the target kinase. The substitution pattern on the naphthyridinone core plays a crucial role in determining which kinases are inhibited and the potency of this inhibition. For instance, different substituents can form hydrogen bonds or hydrophobic interactions with distinct regions of the kinase domain, thereby conferring selectivity.

Interaction with Nucleic Acids (e.g., DNA, as fluorescent nucleoside analogues)

There is no specific information available regarding the direct interaction of this compound with nucleic acids. However, related naphthyridinone scaffolds have been explored as potential fluorescent nucleoside analogues. These synthetic molecules are designed to mimic natural nucleobases and can be incorporated into DNA or RNA strands. Their intrinsic fluorescence provides a tool to study nucleic acid structure, dynamics, and interactions. researchgate.net For example, certain 1,8-naphthyridin-2(1H)-ones have been described as effective fluorescent analogues of thymine. nih.gov The fluorescence properties of these analogues are often sensitive to their local environment, which can provide information about processes such as DNA hybridization and protein-DNA interactions.

In Vitro Efficacy Studies

Cell-Based Assays for Anticancer Activity

While specific anticancer activity for this compound has not been detailed in the reviewed literature, numerous naphthyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines. nih.govnih.gov The 2,7-naphthyridine (B1199556) scaffold is a core component of several compounds with reported antitumor properties. researchgate.netmdpi.com

A structurally related methoxy-substituted naphthyridinone, 9-methoxycanthin-6-one (B140682) (a 1,5-naphthyridine (B1222797) derivative), has shown significant in vitro anticancer activity across a range of cancer cell lines. mdpi.com The table below summarizes the 50% inhibitory concentration (IC₅₀) values for this compound.

| Cancer Cell Line | Cell Line Type | 9-methoxycanthin-6-one IC₅₀ (µM) |

|---|---|---|

| A2780 | Ovarian Cancer | 4.04 ± 0.36 |

| SKOV-3 | Ovarian Cancer | 5.80 ± 0.40 |

| MCF-7 | Breast Cancer | 15.09 ± 0.99 |

| HT29 | Colorectal Cancer | 3.79 ± 0.069 |

| A375 | Skin Cancer | 5.71 ± 0.20 |

| HeLa | Cervical Cancer | 4.30 ± 0.27 |

This data is for the related compound 9-methoxycanthin-6-one and not this compound. mdpi.com

Antimicrobial Activity Studies

Specific studies on the antimicrobial properties of this compound were not identified. However, the broader naphthyridine class of compounds is well-known for its antimicrobial activity, with nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, being an early example of a quinolone antibiotic. nih.gov The mechanism of action for many antimicrobial naphthyridines involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. nih.gov

Various methoxy-substituted naphthyridine and naphthoquinone derivatives have been investigated for their antimicrobial effects. For instance, 2-methoxy-1,4-naphthoquinone (B1202248) has demonstrated potent activity against Helicobacter pylori, including antibiotic-resistant strains. nih.gov The table below shows the minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) for this compound against different H. pylori strains.

| Bacterial Strain | 2-methoxy-1,4-naphthoquinone MIC (µg/mL) | 2-methoxy-1,4-naphthoquinone MBC (µg/mL) |

|---|---|---|

| H. pylori ATCC 43504 | 0.156 - 0.625 | 0.313 - 0.625 |

| Antibiotic-Resistant H. pylori | 0.156 - 0.625 | 0.313 - 0.625 |

This data is for the related compound 2-methoxy-1,4-naphthoquinone and not this compound. nih.gov

Advanced Applications and Future Research Directions for 6 Methoxy 2,7 Naphthyridin 1 2h One

Utility in Chemical Biology and Probe Development

The inherent properties of the naphthyridinone scaffold make it an attractive candidate for the development of sophisticated tools for chemical biology, including fluorescent probes and molecular imaging agents.

Fluorescent Probes for Biological Systems

While direct studies on the fluorescent properties of 6-Methoxy-2,7-naphthyridin-1(2H)-one are not extensively documented, the broader class of naphthyridinones has been explored for creating fluorescent probes for biochemical assays. myskinrecipes.com The photophysical properties of these scaffolds suggest that with appropriate functionalization, this compound could be developed into a fluorescent probe. The methoxy (B1213986) group can influence the electron density of the aromatic system, potentially modulating the fluorescence quantum yield and Stokes shift. Future research could focus on introducing specific functionalities to the core structure that would allow for the detection of specific analytes or biological events, such as changes in pH, ion concentration, or enzyme activity.

Precursors for Molecular Imaging Agents (e.g., PET imaging)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiolabeled molecules to visualize and quantify biological processes in vivo. The development of novel PET imaging agents is crucial for advancing our understanding of diseases and for the development of new diagnostics and therapies. While there is no specific research on this compound as a PET imaging agent, the structural motifs present in this molecule are found in compounds that have been investigated for this purpose. For instance, various methoxy-substituted heterocyclic compounds have been radiolabeled and evaluated as potential PET tracers. The 2,7-naphthyridinone scaffold could serve as a core for the development of new PET ligands targeting a variety of biological targets, such as receptors, enzymes, or transporters in the central nervous system or in peripheral tissues. Future work in this area would involve the synthesis of derivatives of this compound that can be readily radiolabeled with positron-emitting isotopes, such as carbon-11 (B1219553) or fluorine-18, and subsequent evaluation of their potential as PET imaging agents.

Scaffold Derivatization for Enhanced Biological Specificity and Potency

The 2,7-naphthyridinone scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. This makes this compound an excellent starting point for the design and synthesis of new biologically active molecules through scaffold derivatization. By systematically modifying the core structure, it is possible to enhance the potency and selectivity of the resulting compounds for specific biological targets.

Research has shown that derivatives of the 2,7-naphthyridinone scaffold exhibit a range of biological activities. For example, certain derivatives have been investigated as potent inhibitors of MET kinase, a receptor tyrosine kinase implicated in cancer. nih.govresearchgate.net In these studies, modifications at various positions of the naphthyridinone ring system led to compounds with improved efficacy in preclinical cancer models. nih.gov Similarly, other 2,7-naphthyridine (B1199556) derivatives have been identified as potent and highly specific inhibitors of phosphodiesterase 5 (PDE5), an enzyme involved in various physiological processes. nih.gov

The methoxy group at the 6-position of the target compound provides a handle for further chemical modification, or it can be retained to influence the electronic properties and binding interactions of the molecule. Future derivatization strategies could involve the introduction of a variety of substituents at different positions of the naphthyridinone ring to explore the structure-activity relationships (SAR) and to optimize the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

Integration with Cheminformatics and Artificial Intelligence in Drug Discovery Pipelines

The fields of cheminformatics and artificial intelligence (AI) are revolutionizing the drug discovery process. These computational approaches can be applied to the this compound scaffold to accelerate the identification and optimization of new drug candidates.

Cheminformatics tools can be used to create and analyze large virtual libraries of derivatives of this compound. These libraries can be screened in silico against structural models of biological targets to predict their binding affinity and to identify promising candidates for synthesis and experimental testing. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of these derivatives with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

Machine learning and AI algorithms can be employed to further enhance the drug discovery process. For example, generative models can be used to design novel 2,7-naphthyridinone derivatives with desired properties. Predictive models can be built to forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these compounds, helping to identify candidates with favorable drug-like characteristics early in the discovery pipeline. While specific studies applying these techniques to this compound have not been reported, the principles are broadly applicable and represent a significant future research direction.

Prospects for New Therapeutic Modalities and Target Identification

The diverse biological activities reported for compounds containing the 2,7-naphthyridinone scaffold suggest that this compound and its derivatives could be explored for new therapeutic modalities and for the identification of novel biological targets.

The demonstrated activity of 2,7-naphthyridinone derivatives as kinase inhibitors opens up the possibility of developing new treatments for cancer and other diseases driven by aberrant kinase signaling. nih.govnih.gov For instance, recent research has identified novel 2,7-naphthyridine compounds as inhibitors of Microtubule-associated serine/threonine kinase-like (MASTL), a kinase implicated in cancer progression. nih.gov This suggests that libraries of this compound derivatives could be screened against a panel of kinases to identify new inhibitors with unique selectivity profiles.

Furthermore, the 2,7-naphthyridine scaffold has been shown to be a potent and specific inhibitor of PDE5. nih.gov This could lead to the development of new therapies for conditions such as erectile dysfunction and pulmonary hypertension.

Beyond known targets, derivatives of this compound could be used in phenotypic screening campaigns to identify compounds that produce a desired biological effect in cells or organisms without a preconceived target. Subsequent target deconvolution studies, using techniques such as chemical proteomics, could then be employed to identify the molecular targets responsible for the observed phenotype. This approach has the potential to uncover novel disease mechanisms and to identify first-in-class therapeutic targets.

The versatility of the this compound scaffold, combined with modern drug discovery technologies, provides a rich platform for future research and the development of new medicines and biological probes.

Q & A

Q. What are the common synthetic routes for 6-Methoxy-2,7-naphthyridin-1(2H)-one in academic research?

The synthesis of this compound typically involves alkylation and cyclization strategies. For example:

- Alkylation : 3-Methyl-2,7-naphthyridin-1(2H)-one can be converted to 6-Methoxy derivatives using diazomethane (CH₂N₂) in methanol, yielding separable mixtures of methylated products .

- Cyclization : Heterocyclic substrates like isoquinolines or oxazoles undergo thermal or catalytic cyclization. For instance, N-(But-3-enyl)-4-methyloxazole-5-carboxanilide undergoes thermal dehydration to form dihydro-naphthyridinone intermediates, which are dehydrogenated using Pd/C to yield the final product .

Q. How is X-ray crystallography employed to determine the crystal structure of naphthyridinone derivatives?

X-ray crystallography is critical for resolving molecular conformations. Key steps include:

- Data Collection : High-resolution single-crystal diffraction data (e.g., at 113 K) to minimize thermal motion artifacts.

- Refinement : Use of software like SHELXL for small-molecule refinement, focusing on parameters such as R-factor (<0.1) and data-to-parameter ratios (>10:1) to ensure accuracy .

- Validation : Hydrogen bonding and π-stacking interactions are analyzed to confirm structural stability.

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : Methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–8.5 ppm) confirm substitution patterns.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 186.21 for the parent compound) and fragmentation patterns validate purity .

- HPLC : Retention times and peak symmetry assess compound purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in cyclization reactions?

- Catalyst Selection : Pd/C in refluxing p-cymene achieves >90% dehydrogenation efficiency for dihydro intermediates .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cyclization kinetics by stabilizing transition states .

- Temperature Control : Reactions at 105–120°C balance reactivity and side-product suppression .

Q. How does substitution on the naphthyridinone core influence kinase inhibitory activity?

Modifications at the 3- and 8-positions significantly impact selectivity:

- 3-Phenyl Substitution : Enhances binding to MET/AXL kinases by occupying hydrophobic pockets.

- Quinoline Moiety : Improves VEGFR-2 inhibition via π-π stacking with catalytic domains. Structure-activity relationship (SAR) studies show EC₅₀ values <100 nM for optimized derivatives .

Q. How can computational methods model interactions between naphthyridinone derivatives and kinase targets?

- Molecular Docking : Tools like AutoDock Vina predict binding poses in ATP-binding pockets.

- Molecular Dynamics (MD) : Simulations (e.g., 100 ns trajectories) assess stability of ligand-receptor complexes, with RMSD <2 Å indicating robust binding .

Q. How do researchers resolve contradictory synthesis data when using different alkylation agents?

- Mechanistic Analysis : Compare reaction pathways (e.g., SN2 vs. radical mechanisms) using kinetic isotope effects.

- Reaction Monitoring : In-situ techniques like FT-IR or TLC track intermediate formation.

- Yield Optimization : Screening bases (e.g., K₂CO₃ vs. NaH) can mitigate side reactions, as seen in alkylation studies with CH₂N₂ .

Q. What safety protocols are recommended for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.